molecular formula C18H19N3O3 B4968064 1-(4-nitrophenyl)-4-(phenylacetyl)piperazine

1-(4-nitrophenyl)-4-(phenylacetyl)piperazine

Cat. No. B4968064
M. Wt: 325.4 g/mol
InChI Key: SOKFHYPVABOYOP-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-4-(phenylacetyl)piperazine, also known as 4-nitrophenyl 4-phenylacetyl piperazine (NPPP), is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. NPPP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological pathways and systems.

Mechanism of Action

The mechanism of action of NPPP involves the inhibition of different enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and voltage-gated sodium channels. It has been found to exhibit both reversible and irreversible inhibition, making it a valuable tool for studying the kinetics and thermodynamics of enzyme inhibition.
Biochemical and Physiological Effects:
NPPP has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit potent antitumor activity, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPPP in lab experiments is its potent inhibitory effects on different enzymes and receptors, making it a valuable tool for studying various biological pathways and systems. However, one of the limitations of using NPPP is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of NPPP in scientific research, including the development of new drugs and therapies for various diseases such as cancer and inflammation. Additionally, further studies are needed to understand the mechanisms of action of NPPP and its potential side effects, which may help in the development of safer and more effective drugs.

Synthesis Methods

The synthesis of NPPP involves the reaction of piperazine with phenylacetic acid and 4-nitrobenzoyl chloride in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under controlled conditions, and the resulting product is purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

NPPP has been extensively used in scientific research for various purposes, including drug discovery, pharmacological studies, and biochemical assays. It has been found to exhibit potent inhibitory effects on different enzymes and receptors, making it a valuable tool for studying the mechanisms of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(14-15-4-2-1-3-5-15)20-12-10-19(11-13-20)16-6-8-17(9-7-16)21(23)24/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKFHYPVABOYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328577
Record name 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone

CAS RN

346723-57-7
Record name 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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